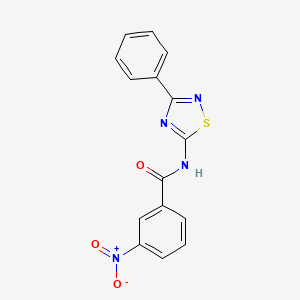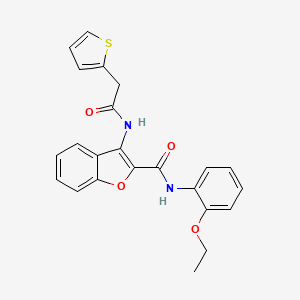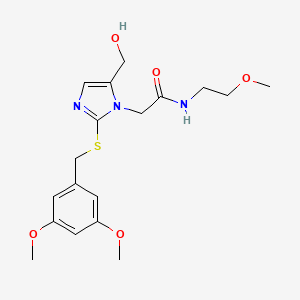
7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound featuring a quinazoline core decorated with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from easily available raw materials.
Formation of the Oxadiazole Ring: : Initially, the oxadiazole ring can be constructed by reacting an appropriate acyl hydrazide with an aryl isothiocyanate under acidic conditions.
Quinazoline Core Synthesis: : Next, the quinazoline core is synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.
Coupling Reaction: : The oxadiazole derivative is then coupled with the quinazoline intermediate using a palladium-catalyzed cross-coupling reaction in the presence of a suitable base.
These steps require precise control of temperature, solvent choice, and reaction time to yield high-purity product.
Industrial Production Methods
Scaling up the production involves using continuous flow reactors to maintain consistent reaction conditions and maximize yield. Industry often prefers greener solvents and catalysts to minimize environmental impact and enhance the safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions primarily at the methylthio group, converting it to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the oxadiazole ring or quinazoline core, typically with hydrogen or metal hydrides as reagents.
Substitution: : The phenethyl and methylthio groups can be subjected to various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, and other oxidizing agents are commonly used.
Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon.
Substitution: : Nucleophiles such as alkoxides or thiolates in the presence of suitable catalysts.
Major Products Formed
Sulfoxide and sulfone derivatives: from oxidation.
Dihydroquinazoline products: from reduction.
Substituted aromatic derivatives: from nucleophilic substitution.
Applications De Recherche Scientifique
This compound finds extensive use in several fields of scientific research:
Chemistry
Catalysis: : It serves as a ligand in various catalytic reactions, enhancing selectivity and efficiency.
Material Science: : Utilized in the synthesis of novel polymers and advanced materials.
Biology
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, useful in studying biochemical pathways.
Protein Binding Studies: : Helps in elucidating protein-ligand interactions.
Medicine
Drug Development: : Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Diagnostic Tools: : Used in the development of imaging agents and biosensors.
Industry
Chemical Sensors: : Incorporated in sensors for detecting trace amounts of hazardous substances.
Electronics: : Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets:
Enzymes: : It inhibits enzyme activity by binding to the active site or allosteric sites, altering the enzyme's conformation.
Receptors: : Modulates receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
DNA/RNA: : Intercalates with DNA or RNA, affecting gene expression and replication processes.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
Compared to other quinazoline derivatives, 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione stands out due to its unique combination of functional groups, which impart specific biochemical properties.
Similar Compounds
Gefitinib: : A quinazoline derivative used in cancer treatment, differing primarily in its simpler structure.
Erlotinib: : Another anti-cancer agent within the quinazoline family, notable for its efficacy in targeting epidermal growth factor receptors.
This compound's diverse applications and unique structural features underscore its potential in scientific research and industry. Anything else you’re curious about?
Propriétés
Numéro CAS |
1207018-33-4 |
|---|---|
Formule moléculaire |
C25H20N4O3S |
Poids moléculaire |
456.52 |
Nom IUPAC |
7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O3S/c1-33-19-10-7-17(8-11-19)22-27-23(32-28-22)18-9-12-20-21(15-18)26-25(31)29(24(20)30)14-13-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,26,31) |
Clé InChI |
ZPYTTZSMEMZOSX-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxybenzyl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2944307.png)
![N-benzyl-2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2944310.png)
![3-Fluorosulfonyloxy-5-[methyl-(3-methyloxolan-3-yl)carbamoyl]pyridine](/img/structure/B2944311.png)

![N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2944314.png)
![2-(4-fluorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2944315.png)
![1-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2944316.png)

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2944318.png)



![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2944327.png)
